

Head-to-Head Comparison: Mthfd2-IN-6 vs. TH9619 in MTHFD2 Inhibition

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Compound of Interest		
Compound Name:	Mthfd2-IN-6	
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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key MTHFD2 Inhibitors

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and limited expression in healthy adult tissues.[1][2][3] This guide provides a detailed head-to-head comparison of two inhibitors, **Mthfd2-IN-6** and TH9619, based on currently available experimental data. This analysis aims to assist researchers in selecting the appropriate tool compound for their studies in oncology and metabolic pathways.

Executive Summary

TH9619 is a potent dual inhibitor of both MTHFD1 and MTHFD2, with a reported half-maximal inhibitory concentration (IC50) of 47 nM for both enzymes.[4] In contrast, **Mthfd2-IN-6** demonstrates selectivity for MTHFD2, with a reported IC50 of 1.46 μ M, while its inhibitory effect on MTHFD1 is significantly lower at 19.05 μ M.[5] The distinct selectivity profiles of these two compounds suggest different potential applications and mechanisms of action in a cellular context. While extensive cellular and in vivo data for TH9619 are available, detailed experimental results for **Mthfd2-IN-6** are limited, pending future publication.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Mthfd2-IN-6 and TH9619.



Parameter	Mthfd2-IN-6	TH9619	References
Target(s)	MTHFD2, MTHFD1	MTHFD1, MTHFD2	[4][5]
IC50 (MTHFD2)	1.46 μΜ	47 nM	[4][5]
IC50 (MTHFD1)	19.05 μΜ	47 nM	[4][5]
Selectivity (MTHFD1/MTHFD2)	~13-fold for MTHFD2	Non-selective	[4][5]

Parameter	Mthfd2-IN-6	TH9619	References
Cellular Activity (GI50)	Data not available	Low nanomolar range in AML and T-ALL cell lines	[4][6]
In Vivo Efficacy	Data not available	30 mg/kg, s.c., twice daily in an AML mouse xenograft model	[4]

Mechanism of Action

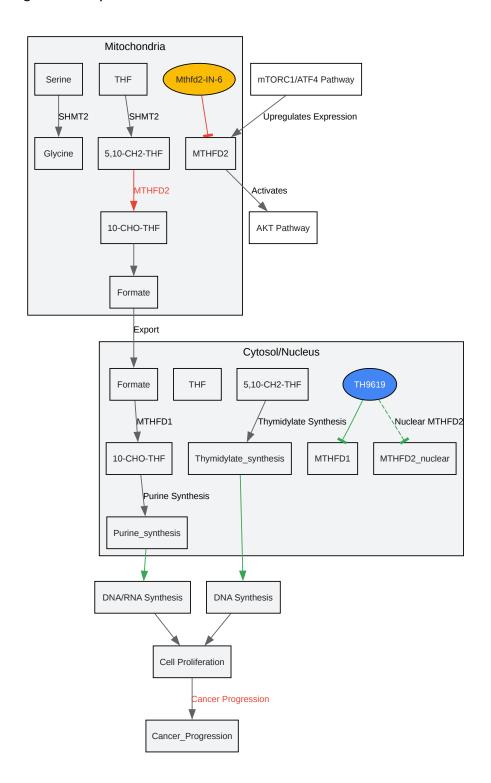
TH9619 exerts its anticancer effects through a unique "folate trapping" mechanism. It inhibits both the cytosolic MTHFD1 and nuclear MTHFD2, but not the mitochondrial MTHFD2. This leads to an accumulation of 10-formyl-tetrahydrofolate, which in turn causes depletion of thymidylate, a crucial component for DNA synthesis. The resulting replication stress and DNA damage induce apoptosis in cancer cells.[4][6]

The precise mechanism of action for **Mthfd2-IN-6** has not yet been detailed in peer-reviewed literature. Based on its selectivity for MTHFD2, it is hypothesized to primarily disrupt mitochondrial one-carbon metabolism, leading to a reduction in the supply of one-carbon units for purine and thymidylate synthesis.

Signaling Pathways and Experimental Workflows



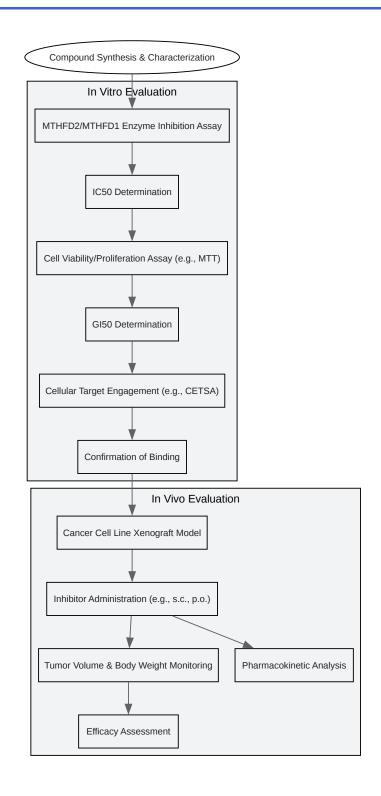
To visualize the context of MTHFD2 inhibition and the process of evaluating these inhibitors, the following diagrams are provided.



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Caption: MTHFD2 Signaling and Inhibition Points. (Within 100 characters)





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Caption: Inhibitor Comparison Experimental Workflow. (Within 100 characters)

Experimental Protocols MTHFD2/MTHFD1 Enzymatic Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant MTHFD2 and MTHFD1 enzymes.

Materials:

- Recombinant human MTHFD2 and MTHFD1 proteins
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- Test compounds (Mthfd2-IN-6, TH9619) dissolved in DMSO
- 96-well or 384-well microplates
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add the compound solutions to the microplate wells. Include a vehicle control (DMSO) and a no-enzyme control.
- Add the recombinant MTHFD2 or MTHFD1 enzyme to each well, except for the no-enzyme control.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding.
- Initiate the reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).
- Immediately begin monitoring the increase in absorbance at 340 nm (due to NADH production) at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
- Calculate the initial reaction rates from the linear portion of the absorbance curves.



- Determine the percent inhibition for each compound concentration relative to the vehicle control.
- Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds on cancer cell lines.

Materials:

- Cancer cell lines (e.g., AML, breast, colon cancer lines)
- · Complete cell culture medium
- Test compounds (Mthfd2-IN-6, TH9619) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- · Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
- Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.



- Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable
 cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plates to ensure complete solubilization of the formazan.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Mthfd2-IN-6 and TH9619 represent two distinct approaches to targeting the MTHFD2 pathway. TH9619 is a highly potent, non-selective inhibitor of MTHFD1 and MTHFD2 with a well-characterized mechanism of action leading to thymidylate depletion. Its efficacy has been demonstrated in both in vitro and in vivo models of acute myeloid leukemia.[4] Mthfd2-IN-6, on the other hand, is a more selective inhibitor of MTHFD2 over MTHFD1.[5] While this selectivity may offer a different therapeutic window, its biological effects in cellular and in vivo models are not yet publicly detailed. The choice between these two inhibitors will depend on the specific research question. TH9619 is a valuable tool for studying the combined effects of MTHFD1 and MTHFD2 inhibition, while Mthfd2-IN-6 holds promise for dissecting the specific roles of MTHFD2. Further research and the upcoming publication of detailed data on Mthfd2-IN-6 will be crucial for a more comprehensive comparison and for guiding its application in cancer research.

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